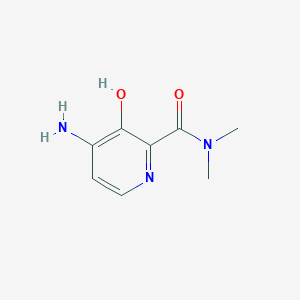

4-Amino-3-hydroxy-n,n-dimethylpicolinamide

Description

Historical Context of Picolinamide (B142947) Scaffolds in Drug Discovery

The journey of drug discovery has evolved from using natural sources to the synthesis of novel chemical entities. nih.gov Within this evolution, certain molecular frameworks, known as "privileged scaffolds," have emerged as particularly fruitful starting points for developing new drugs. nih.gov These scaffolds are molecular structures that can bind to a range of different biological targets through targeted modifications. nih.gov

The picolinamide structure, characterized by a pyridine (B92270) ring with an amide side chain at the 2-position, is an important scaffold in medicinal chemistry. sigmaaldrich.com Its parent molecule, picolinic acid, is a natural catabolite of the amino acid tryptophan and is known to be a bidentate chelating agent for various metal ions in the human body. wikipedia.org

The recognition of the pyridine ring as a privileged structure has spurred extensive research into its derivatives. mdpi.com In the mid-to-late 20th century, the focus of pharmaceutical chemistry expanded, leading to the exploration of diverse heterocyclic compounds like picolinamide. Researchers began to modify the basic picolinamide skeleton to create vast libraries of compounds. These efforts were aimed at discovering molecules with improved therapeutic properties, leading to the identification of picolinamide derivatives with a wide array of biological activities.

Significance of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide as a Core Structure

The compound this compound is a specific derivative of picolinamide that holds significance as a versatile core structure or building block for more complex molecules. Its chemical architecture, featuring multiple functional groups on the picolinamide scaffold, makes it a valuable starting point for chemical synthesis in drug discovery.

The key structural features of this compound are:

A primary amino group (-NH2) at the 4-position: This group can be readily modified, serving as a handle for attaching various other chemical moieties to build more complex derivatives.

A hydroxyl group (-OH) at the 3-position: This group can participate in hydrogen bonding, which is crucial for binding to biological targets, and can also be a site for further chemical modification.

These functional groups provide multiple points for diversification, allowing chemists to systematically alter the molecule's structure to optimize its binding affinity, selectivity, and pharmacokinetic properties for a specific biological target. While detailed, publicly accessible research explicitly detailing the use of this compound as a starting material is limited, its structure represents a key pattern seen in more complex, biologically active picolinamides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H11N3O2 | guidechem.com |

| Molar Mass | 181.19 g/mol | N/A |

| Canonical SMILES | CN(C)C(=O)C1=NC=CC(=C1O)N | guidechem.com |

| InChI Key | MZCVATZFAJAPPC-UHFFFAOYSA-N | guidechem.com |

| CAS Number | 1255917-92-0 | guidechem.com |

Overview of Current Research Landscape and Key Academic Challenges

The picolinamide scaffold is at the center of a dynamic research landscape, with scientists exploring its potential to address a wide range of diseases. Academic research has successfully identified picolinamide derivatives that are potent inhibitors of various enzymes and receptors.

Current research targets for picolinamide-based compounds include:

Cancer: Derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. nih.gov

Metabolic Diseases: Picolinamides have been synthesized and evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and metabolic syndrome. nih.gov

Neurodegenerative Diseases: Research has focused on developing picolinamide derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to the pathology of Alzheimer's disease. researchgate.net

Infectious Diseases: Picolinamide compounds have demonstrated antifungal activity by targeting the fungal lipid-transfer protein Sec14. nih.gov

Table 2: Examples of Biologically Active Picolinamide Derivatives and Their Research Targets

| Derivative Class | Target | Key Findings | Reference(s) |

|---|---|---|---|

| Substituted Picolinamides | VEGFR-2 | Several derivatives showed potent antiproliferative activity against cancer cell lines, with IC50 values in the micromolar range. nih.gov | nih.gov |

| 6-Substituted Picolinamides | 11β-HSD1 | Optimization led to a potent and metabolically stable compound that reduced fasting blood glucose in a mouse model. nih.gov | nih.gov |

| Picolinamide Amides with Dimethylamine (B145610) Side Chain | Acetylcholinesterase (AChE) | Compound 7a was identified as the most potent inhibitor with an IC50 of 2.49 µM. researchgate.net | researchgate.net |

Despite these successes, key academic challenges remain. A primary challenge is the rational design of derivatives with high potency and selectivity for their intended target, which is crucial for minimizing off-target effects. Researchers are actively using computational tools like molecular docking to predict how these molecules will bind to their targets and to guide the synthesis of more effective compounds. nih.govresearchgate.net Another significant challenge is overcoming issues related to metabolic stability to ensure that the compounds can be effective in a biological system. nih.gov Future research will likely focus on refining the picolinamide scaffold to develop novel therapeutics with improved efficacy and safety profiles.

Structure

3D Structure

Properties

CAS No. |

1255917-92-0 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

4-amino-3-hydroxy-N,N-dimethylpyridine-2-carboxamide |

InChI |

InChI=1S/C8H11N3O2/c1-11(2)8(13)6-7(12)5(9)3-4-10-6/h3-4,12H,1-2H3,(H2,9,10) |

InChI Key |

MZCVATZFAJAPPC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=NC=CC(=C1O)N |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for 4 Amino 3 Hydroxy N,n Dimethylpicolinamide and Analogues

Retrosynthetic Analysis and Strategic Planning for the Picolinamide (B142947) Core

The retrosynthetic analysis of the 4-Amino-3-hydroxy-N,N-dimethylpicolinamide core reveals several potential disconnection pathways. The primary and most evident disconnection is at the amide bond, a common and reliable transformation. This leads to 4-amino-3-hydroxypicolinic acid and dimethylamine (B145610). This is a strategically sound approach as picolinic acids are common synthetic targets and the subsequent amidation is typically a high-yielding and straightforward reaction.

A further disconnection of the 4-amino-3-hydroxypicolinic acid intermediate involves breaking the C-N and C-O bonds attached to the pyridine (B92270) ring. This suggests a pyridine core that is later functionalized. Strategic planning must consider the regioselectivity of introducing the amino and hydroxyl groups onto the pyridine ring, which can be challenging. An alternative strategy involves constructing the substituted pyridine ring itself, although this is often more complex. The most common strategies focus on the late-stage functionalization of a pre-formed picolinic acid or a related pyridine derivative.

Development and Optimization of Synthetic Routes to this compound

The synthesis of this compound can be achieved from a suitably substituted picolinic acid precursor. A plausible route begins with the synthesis of 4-amino-3-hydroxypicolinic acid. This intermediate can then be activated, for example by conversion to an acyl chloride or through the use of peptide coupling reagents, followed by reaction with dimethylamine to form the final N,N-dimethylamide.

Optimization of this route involves maximizing the yield of each step while ensuring purity. Key considerations include the choice of solvent, base, and coupling agent for the amidation step. For instance, the acylation of a 4-amino-3-hydroxypicolinic acid can be performed with an acylating reagent in the presence of a base like pyridine or a trialkylamine, and optionally with a catalyst such as 4-(dimethylamino)pyridine (DMAP).

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. The synthesis of picolinamides and their precursors has benefited significantly from transition-metal catalysis.

C-H Activation and Functionalization: A powerful strategy involves the use of the picolinamide functional group itself as a directing group to guide transition metals to specific C-H bonds on a substrate. Cobalt and palladium catalysts have been effectively used for this purpose. For example, cobalt-catalyzed C-H carbonylation can introduce the carbonyl group necessary for forming the amide. Similarly, palladium-catalyzed methods have been developed for the site-selective functionalization of aliphatic picolinamides. These methods offer high regioselectivity and can simplify synthetic routes by avoiding the need for pre-functionalized starting materials.

Metal-Free Catalysis: In addition to transition metals, metal-free catalytic systems are being developed. One such method uses a proton acid to promote the aminocarbonylation of the C2-H bond in simple pyridines with isocyanides, providing a direct route to 2-picolinamide derivatives. This approach is noted for its high atom economy and avoidance of metal contaminants.

Below is a table summarizing various catalytic approaches relevant to picolinamide synthesis.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Co(OAc)₂ / KPF₆ | C-H/N-H Annulation | Benzylamides, Alkynes | Picolinamide acts as a traceless directing group; forms isoquinolines. |

| Pd(OAc)₂ / Ag₂CO₃ | δ-C–H Chalcogenation | Aliphatic Picolinamides | Achieves site-selective functionalization of inert C-H bonds. |

| Proton Acid / DTBP | C-H Aminocarbonylation | Pyridines, Isocyanides | A metal-free approach with broad substrate tolerance and specific regioselectivity. |

| Co(dpm)₂ / PivOH | C-H Carbonylation | Phenylalanine Derivatives | Utilizes the picolinamide directing group to synthesize dihydroisoquinolinones. |

The synthesis of chiral molecules with high stereoselectivity is a significant challenge in organic chemistry. In the context of picolinamide analogues, stereoselectivity is often required when the molecule incorporates chiral centers, such as those found in amino acid-derived fragments.

One notable strategy employs the picolinamide group as a removable directing group to achieve stereoselective C-H functionalization. For example, Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds in α-amino acid derivatives proceeds with high diastereoselectivity when a picolinamide directing group is used. This method allows for the direct and selective introduction of fluorine atoms at the β-position of amino acids, leading to chiral β-fluoro α-amino acid derivatives. The reaction proceeds through a palladacycle intermediate, and mechanistic studies suggest a direct C–F reductive elimination from a high-valent palladium species. Such methodologies are crucial for generating structurally complex and stereochemically defined picolinamide analogues.

Process intensification (PI) involves the development of novel equipment and techniques to create dramatically smaller, safer, and more energy-efficient chemical processes. For the synthesis of fine chemicals like this compound, moving from traditional batch reactors to intensified systems offers significant advantages for scale-up.

Key PI methodologies applicable to picolinamide synthesis include:

Continuous Flow Reactors: Shifting from batch or semi-batch processes to continuous flow systems, such as microreactors or tubular reactors, can drastically improve heat and mass transfer. This is particularly important for managing highly exothermic reactions safely. The high surface-area-to-volume ratio in these reactors allows for precise temperature control, which can improve reaction selectivity and reduce the formation of impurities.

Combining Unit Operations: PI also focuses on combining multiple process steps, such as reaction, mixing, and heat exchange, into a single piece of equipment. For example, a reactor-heat exchanger can perform a reaction while simultaneously managing the thermal load, improving efficiency and reducing the plant's physical footprint.

Sustainable Solvents and Catalysts: Process intensification is closely linked to green chemistry. This includes reducing solvent use and employing recyclable heterogeneous catalysts, which simplifies downstream processing and minimizes waste. The application of these principles can lead to more sustainable and cost-effective manufacturing of picolinamide compounds on a commercial scale.

Derivatization Strategies for N-Substituted-Dioxocyclobutenylamino Analogues

The derivatization of the core this compound structure allows for the systematic exploration of structure-activity relationships. The 4-amino group serves as a key synthetic handle for introducing a wide variety of substituents.

While specific literature on the synthesis of N-Substituted-Dioxocyclobutenylamino analogues of this picolinamide is not prevalent, a general and chemically sound strategy can be proposed based on the known reactivity of aromatic amines and squaric acid derivatives. The core reaction involves the nucleophilic addition-elimination of the 4-amino group to an electrophilic squarate.

The general synthetic approach to N-Substituted-Dioxocyclobutenylamino analogues would involve the reaction of this compound with a suitable squaric acid derivative, such as diethyl squarate or 3,4-dichlorocyclobut-3-ene-1,2-dione.

The general reaction scheme is as follows: The nucleophilic 4-amino group attacks one of the electrophilic carbonyl carbons of the squarate ring. This is followed by the elimination of a leaving group (e.g., an ethoxy group from diethyl squarate). The remaining substituent on the squarate ring (e.g., the other ethoxy group) can then be displaced by a second, different amine (R-NH₂) to generate a diverse library of unsymmetrically substituted analogues.

This strategy allows for the exploration of diverse substitution patterns by varying the second nucleophile (R-NH₂).

| Squarate Precursor | Second Nucleophile (R-NH₂) | Resulting Analogue Structure | Key Feature of Derivatization |

| Diethyl Squarate | Alkyl Amines | N-(Alkylamino)-dioxocyclobutenylamino Picolinamide | Introduces aliphatic side chains of varying length and branching. |

| Diethyl Squarate | Aryl Amines | N-(Arylamino)-dioxocyclobutenylamino Picolinamide | Introduces aromatic or heteroaromatic rings with different electronic properties. |

| Diethyl Squarate | Amino Acids | N-(Amino Acid)-dioxocyclobutenylamino Picolinamide | Links the picolinamide core to peptides or chiral amino acid fragments. |

| 3,4-Dichlorocyclobut-3-ene-1,2-dione | Various Amines | N-(Substituted-amino)-dioxocyclobutenylamino Picolinamide | The higher reactivity of the chloro leaving groups may allow for milder reaction conditions. |

This modular approach provides a powerful platform for generating a wide array of N-substituted-dioxocyclobutenylamino analogues for further study.

Multi-Component Reactions in Library Synthesis

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov This approach is of paramount importance in medicinal chemistry and drug discovery for its ability to rapidly generate large collections, or libraries, of structurally diverse molecules. nih.govwikipedia.org The inherent advantages of MCRs include high atom economy, step economy, and a reduction in solvent consumption and waste generation compared to traditional linear synthetic routes. nih.gov For the synthesis of analogues of this compound, MCRs offer a powerful strategy to explore the chemical space around the core scaffold, enabling the efficient creation of new chemical entities for biological screening.

Two of the most prominent isocyanide-based MCRs applicable to the synthesis of picolinamide-like structures are the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov The reaction mechanism is believed to proceed through the initial formation of an imine from the aldehyde and amine, which is then activated by the carboxylic acid. wikipedia.orgnumberanalytics.com Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular acyl transfer known as the Mumm rearrangement, yields the final bis-amide product. wikipedia.org The Ugi reaction is typically fast and exothermic, with polar solvents like methanol (B129727) or dimethylformamide (DMF) often providing high yields. wikipedia.org To generate a library of this compound analogues, one could envision using a substituted 3-hydroxypicolinic acid as the carboxylic acid component while systematically varying the aldehyde, amine, and isocyanide inputs.

The Passerini three-component reaction (P-3CR) is another foundational MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.com Discovered in 1921, it is one of the oldest known MCRs. wikipedia.orgnih.gov The reaction is believed to proceed through a concerted, non-ionic mechanism, which is favored in aprotic, non-polar solvents and at high reactant concentrations. nih.govorganic-chemistry.org The versatility of the Passerini reaction allows for the synthesis of a wide array of functionalized amide structures, which can be valuable intermediates or final products in a discovery campaign. wikipedia.org

By systematically varying the starting materials in these MCRs, a diverse library of analogues can be synthesized. The table below illustrates a hypothetical matrix for generating a library of picolinamide analogues using the Ugi reaction, where the core acid component is kept constant.

Table 1: Illustrative Ugi Reaction Matrix for Analogue Library Synthesis

| Entry | Carboxylic Acid Component | Aldehyde Component | Amine Component | Isocyanide Component |

|---|---|---|---|---|

| 1 | 3-Hydroxy-picolinic acid | Formaldehyde | Dimethylamine | tert-Butyl isocyanide |

| 2 | 3-Hydroxy-picolinic acid | Benzaldehyde | Dimethylamine | tert-Butyl isocyanide |

| 3 | 3-Hydroxy-picolinic acid | Formaldehyde | Methylamine | tert-Butyl isocyanide |

| 4 | 3-Hydroxy-picolinic acid | Formaldehyde | Dimethylamine | Cyclohexyl isocyanide |

| 5 | 3-Hydroxy-picolinic acid | Acetaldehyde | Aniline | Benzyl isocyanide |

Elucidation of Molecular Mechanisms and Biological Target Interactions

Allosteric Modulation and Orthosteric Binding Site Analysis

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific research into the molecular mechanisms of 4-Amino-3-hydroxy-n,n-dimethylpicolinamide . As of the current date, there are no available studies detailing its interactions with biological targets, including any analysis of allosteric modulation or binding to orthosteric sites. The PubChem database entry for this compound also indicates a lack of literature data. uni.lu

While there is no direct information on This compound , research into related structures, such as aminopicolinamide and aminopyrimidine derivatives, can offer a general context for how such compounds might engage with biological systems. It is crucial to note that the following discussion is based on related but distinct molecules and should not be directly extrapolated to the specific subject compound.

General Principles of Allosteric and Orthosteric Interactions:

Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site where endogenous ligands or primary agonists/antagonists bind. mdpi.comnamibian-studies.com This binding induces a conformational change in the receptor, which can then alter the binding affinity or efficacy of the orthosteric ligand. mdpi.comnamibian-studies.com This can manifest as:

Positive Allosteric Modulation (PAM): Enhancing the effect of the orthosteric ligand. namibian-studies.com

Negative Allosteric Modulation (NAM): Diminishing the effect of the orthosteric ligand. namibian-studies.com

Silent Allosteric Modulators (SAMs): Binding to an allosteric site without affecting the orthosteric ligand's function but blocking the action of other allosteric modulators. mdpi.com

Orthosteric binding involves the direct competition of a ligand with the endogenous substrate or primary ligand for the main active site of a protein or receptor.

Research on Related Aminopicolinamide and Aminopyrimidine Derivatives:

Studies on various derivatives of aminopicolinamide and aminopyrimidines have demonstrated their potential to interact with a range of biological targets, sometimes through allosteric or direct inhibitory mechanisms.

For instance, a study on novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives identified them as potential antitumor agents, suggesting interaction with biological pathways involved in cancer cell proliferation. mdpi.com Another study on amide-pyridine derivatives highlighted their potential as dual-target inhibitors of fungal enzymes, squalene (B77637) cyclooxygenase (SE) and 14α-demethylase (CYP51), indicating direct interaction with enzyme active sites. nih.gov

Furthermore, research into 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which share a nitrogen-containing heterocyclic core, has identified them as positive allosteric modulators of the A3 adenosine (B11128) receptor. nih.gov This illustrates that the broader chemical class to which This compound belongs is capable of engaging in allosteric modulation.

Hypothetical Interaction Profile:

Given the structural features of This compound , including its amino, hydroxyl, and amide groups, it possesses the potential for various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets. namibian-studies.com Without experimental data, any discussion of its specific binding mode remains purely speculative. Future research, should it be undertaken, would need to employ techniques such as X-ray crystallography, NMR spectroscopy, and computational docking studies to elucidate its precise molecular interactions.

Data on Related Compound Classes:

To provide a contextual framework, the following table summarizes findings on related, but distinct, compound classes.

| Compound Class | Biological Target | Type of Interaction | Research Finding |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Tumor Cells | Antitumor Agent | Inhibited proliferation of human cancer cell lines. mdpi.com |

| Amide-pyridine derivatives | Squalene cyclooxygenase (SE) and 14α-demethylase (CYP51) | Dual-target Inhibitor | Exhibited broad-spectrum antifungal activity. nih.gov |

| 1H-imidazo[4,5-c]quinolin-4-amine derivatives | A3 Adenosine Receptor | Positive Allosteric Modulator | Enhanced agonist-stimulated [35S]GTPγS binding. nih.gov |

This table is for illustrative purposes only and does not represent data for this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Defining Key Pharmacophores and Structural Requirements for Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the picolinamide (B142947) class of compounds, the core structure itself is a key determinant of activity, with various substituents modulating this activity.

The picolinamide core, a pyridine (B92270) ring with a carboxamide substituent at the 2-position, is a versatile scaffold found in a range of biologically active molecules. Modifications to this core can have a profound impact on activity. For instance, in the development of antibacterials targeting Clostridioides difficile, the introduction of the picolinamide core resulted in compounds with exquisite potency and selectivity. nih.gov

Studies on picolinamide derivatives as ligands for copper-catalyzed reactions have shown that substituents on the picolinamide core play a crucial role in determining the redox properties of the metal center, which in turn affects the catalytic efficacy. nih.gov This highlights the sensitivity of the core's electronic environment to substitution.

General modifications and their observed effects on related picolinamide structures are summarized in the table below.

| Modification Site | Type of Modification | Observed Effect on Biological Activity (in related systems) |

| Pyridine Ring | Introduction of electron-withdrawing groups | Can enhance activity by altering pKa and interaction with target |

| Pyridine Ring | Introduction of electron-donating groups | May increase metabolic susceptibility, but can also improve binding |

| Amide Nitrogen | Substitution with alkyl or aryl groups | Influences solubility, cell permeability, and metabolic stability |

| Amide Nitrogen | Incorporation into a cyclic structure | Can restrict conformation, potentially increasing affinity for the target |

While specific data on the N-Substituted-Dioxocyclobutenylamino moiety attached to 4-Amino-3-hydroxy-n,n-dimethylpicolinamide is not available in the reviewed literature, the properties of this functional group suggest it would significantly influence the compound's characteristics. The dioxocyclobutene ring is a highly polarized structure with strong electron-withdrawing properties. Its incorporation would likely impact the electronic distribution across the entire molecule.

The substituents on the dioxocyclobutenylamino moiety would further modulate these effects. For example, alkyl or aryl groups on the nitrogen could influence steric hindrance and lipophilicity, which are critical for target binding and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov This approach uses molecular descriptors to quantify structural features. researchgate.net

The development of a predictive QSAR model involves several steps, including dataset selection, calculation of molecular descriptors, variable selection, model building, and validation. nih.gov For picolinamide derivatives, a QSAR model could be developed to predict their activity against a particular target, such as a bacterial enzyme or a protein kinase. nih.gov For example, in a study on dipicolinic acid derivatives, QSAR models were successfully developed to predict antioxidant activity. nih.govscispace.com These models could serve as a methodological template for studying this compound. A highly predictive and statistically robust 2D QSAR model was developed for pyrazole (B372694) derivatives, demonstrating the utility of this approach in identifying key molecular features for biological activity. shd-pub.org.rs

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. nih.gov They can be classified into different categories, such as constitutional, topological, geometrical, and electronic descriptors. ucsb.edu

In the context of this compound, relevant descriptors might include:

Topological Indices: These describe the connectivity of atoms in a molecule. Examples include the Balaban J index and the Wiener index.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies. ucsb.edu

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure. nih.gov

The table below provides examples of molecular descriptors and their potential relevance in a QSAR study of picolinamide derivatives.

| Descriptor Class | Example Descriptor | Information Encoded | Potential Relevance to Activity |

| Constitutional | Molecular Weight | Size of the molecule | Can influence diffusion and binding |

| Topological | Zagreb Index | Branching of the molecular skeleton | Affects shape and steric interactions |

| Geometrical | Molecular Surface Area | Three-dimensional size | Important for receptor fit |

| Electronic | LogP | Lipophilicity/hydrophilicity balance | Crucial for membrane permeability |

| Quantum Chemical | HOMO Energy | Electron-donating ability | Relates to reactivity and binding |

Conformational Analysis and Ligand Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial for predicting how it will interact with a biological target. The arrangement of functional groups in 3-hydroxypicolinic acid allows it to act as a monodentate or bidentate ligand, enabling the formation of five- or six-membered chelate rings. nih.gov

Ligand dynamics simulations, often using molecular dynamics, can provide insights into the conformational flexibility of the molecule and the stability of its binding to a receptor. This information is invaluable for understanding the mechanism of action at a molecular level.

Insights into Stereoisomer-Specific Activities

Information regarding the synthesis and differential biological activities of the stereoisomers of this compound is not available. The presence of a stereocenter at the 3-position of the picolinamide ring suggests that enantiomers could exist and potentially exhibit different biological profiles, a common phenomenon in pharmacology. However, without experimental data, any discussion would be purely speculative.

Rational Design Based on SAR and SMR Data

The process of rational drug design relies heavily on established SAR and SMR data. This involves making targeted chemical modifications to a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties. As no such foundational data for this compound has been found, a discussion on the rational design of analogs is not possible.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a small molecule, such as 4-Amino-3-hydroxy-n,n-dimethylpicolinamide, within the active site of a target protein.

The analysis of binding poses from molecular docking simulations reveals the specific interactions that stabilize the ligand-target complex. For picolinamide (B142947) derivatives, docking studies have been successfully employed to understand their binding to various protein targets, such as VEGFR-2 and c-Met kinases. nih.govnih.gov These studies typically show that the picolinamide scaffold can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase hinge region. For this compound, it is hypothesized that the amino and hydroxyl groups on the pyridine (B92270) ring, along with the carbonyl oxygen of the amide, would be critical in forming a network of hydrogen bonds. The dimethylamide moiety could engage in van der Waals interactions within a hydrophobic pocket of the binding site. Visualization of these interactions using software like Discovery Studio or PyMOL is a standard step in analyzing docking results. youtube.com

Table 1: Hypothetical Interaction Analysis of this compound with a Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| GLU 98 | Hydrogen Bond (Amino H) | 2.1 |

| LYS 54 | Hydrogen Bond (Hydroxyl H) | 1.9 |

| ASP 155 | Hydrogen Bond (Carbonyl O) | 2.5 |

| VAL 37 | Hydrophobic (Pyridine Ring) | 3.8 |

| LEU 142 | van der Waals (Dimethyl) | 4.1 |

This table presents hypothetical data based on common interaction patterns observed for picolinamide derivatives in kinase binding sites.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com When a lead compound like this compound is identified, virtual screening can be employed to find novel scaffolds that mimic its binding mode but possess different core structures, a process known as scaffold hopping. nih.govresearchgate.net This is valuable for exploring new chemical space and identifying compounds with improved properties or novel intellectual property. Both ligand-based and structure-based virtual screening methods can be utilized. Ligand-based methods use the known active compound as a template to find other molecules with similar properties, often employing 2D or 3D similarity descriptors. nih.govnih.gov Structure-based virtual screening docks a library of compounds into the target's binding site to identify those with favorable predicted binding energies. mdpi.com

Molecular Dynamics Simulations to Explore Binding Site Flexibility

While molecular docking often treats the protein target as a rigid entity, molecular dynamics (MD) simulations provide a more dynamic and realistic picture of the ligand-target complex. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational changes in both the ligand and the protein upon binding. nih.gov For a compound like this compound, MD simulations can reveal how the binding site of a target protein adapts to accommodate the ligand, and can identify key water molecules that may mediate interactions. Studies on substituted pyridine derivatives have used MD simulations to understand the stability of the ligand-protein complex and to identify crucial residues for binding. nih.gov The root-mean-square deviation (RMSD) of the complex over the simulation time is often used to assess its stability.

Free Energy Perturbation and MM/PBSA Calculations for Binding Affinity Prediction

Predicting the binding affinity of a ligand to its target is a primary goal of computational chemistry in drug discovery. nih.gov While docking provides a score that is correlated with binding affinity, more rigorous methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer more accurate predictions.

FEP is a method based on statistical mechanics that calculates the difference in free energy between two states, for instance, a ligand in solution and the same ligand bound to a protein. nih.govfrontiersin.org This method can be used to predict the relative binding affinities of a series of related compounds with high accuracy.

The MM/PBSA approach combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. frontiersin.org The binding free energy is calculated by subtracting the free energies of the solvated ligand and protein from the free energy of the solvated complex. This method has been successfully applied to various systems, including pyridine derivatives, to demonstrate that electrostatic interactions are often the major driving force for binding. nih.gov

Table 2: Hypothetical Binding Free Energy Calculation for this compound Complex (MM/PBSA)

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -32.8 |

| Polar Solvation Energy | 35.2 |

| Nonpolar Solvation Energy | -4.1 |

| Binding Free Energy (ΔG) | -47.2 |

This table presents hypothetical data to illustrate the components of an MM/PBSA calculation.

De Novo Design Strategies for Optimized Analogue Discovery

De novo design is a computational strategy that aims to generate novel molecular structures with desired properties from scratch. nih.gov Instead of screening existing compound libraries, de novo design algorithms build new molecules atom by atom or fragment by fragment within the constraints of a target's binding site. This approach can be particularly useful for generating optimized analogues of a hit compound like this compound. By identifying the key interactions made by the parent molecule, these algorithms can suggest modifications to the scaffold or its substituents to improve binding affinity, selectivity, or pharmacokinetic properties. Generative neural networks and genetic algorithms are among the advanced techniques used in de novo design. mdpi.com

Cheminformatics for Chemical Space Exploration and Library Design

Cheminformatics encompasses the use of computational and informational techniques to a wide range of problems in the field of chemistry. d-nb.info For a compound like this compound, cheminformatics tools are essential for exploring the surrounding chemical space and for designing focused libraries of analogues for synthesis and testing. This involves the calculation of various molecular descriptors to quantify properties such as lipophilicity, polar surface area, and molecular weight, which are important for drug-likeness. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate these descriptors with biological activity, thereby guiding the design of more potent compounds. mdpi.com Cheminformatics workflows are also crucial for managing, standardizing, and analyzing the large datasets generated in a drug discovery project. d-nb.info

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Structural Confirmation and Mechanistic Insights

Spectroscopic methods provide a detailed view of the molecular structure and electronic properties of 4-Amino-3-hydroxy-n,n-dimethylpicolinamide .

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. For This compound , ¹H and ¹³C NMR would be utilized to confirm the connectivity of atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would further map out the intricate network of proton-proton and proton-carbon connectivities, leaving no doubt as to the compound's constitution.

Conformational studies, crucial for understanding how the molecule might interact with biological targets, can be investigated using Nuclear Overhauser Effect (NOE) experiments. These experiments measure the through-space interactions between protons, providing insights into the preferred three-dimensional arrangement of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 |

| N(CH₃)₂ | 2.8 - 3.2 |

| NH₂ | 4.5 - 5.5 (broad) |

| OH | 9.0 - 10.0 (broad) |

| Note: Predicted values are estimates and can vary based on solvent and experimental conditions. |

High-Resolution Mass Spectrometry for Metabolite Identification in Research Models

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of This compound , and by extension, its elemental composition. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula C₈H₁₁N₃O₂. In research models, HRMS is a critical tool for identifying potential metabolites of the parent compound. By comparing the mass spectra of samples from biological matrices (e.g., microsomes, plasma) with that of the parent compound, researchers can identify new peaks corresponding to metabolic products, such as hydroxylated or N-demethylated species.

Table 2: Predicted m/z Values for Potential Adducts of this compound in HRMS

| Adduct | Predicted m/z |

| [M+H]⁺ | 182.0924 |

| [M+Na]⁺ | 204.0743 |

| [M-H]⁻ | 180.0779 |

| Note: These values are calculated based on the monoisotopic mass of the compound. |

X-ray Crystallography of Compound-Target Complexes

While no public crystal structure of This compound itself is currently available, X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state. For research applications, co-crystallizing this compound with its biological target (e.g., an enzyme or receptor) would provide invaluable atomic-level insights into the binding mode and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information is critical for structure-based drug design and for understanding the mechanism of action.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound does not possess a chiral center in its structure. Therefore, it exists as a single achiral molecule, and the assessment of enantiomeric purity via chiral chromatography is not applicable.

Advanced hyphenated techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis

In many research applications, This compound may be present in complex mixtures, such as reaction broths, biological fluids, or environmental samples. Advanced hyphenated techniques are essential for the separation, identification, and quantification of the compound in such matrices.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for quantifying the compound in complex samples. A liquid chromatograph first separates the components of the mixture, and the mass spectrometer then detects and fragments the molecule of interest, providing a unique fragmentation pattern for confident identification and precise quantification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique couples the separation power of LC with the structural elucidation capabilities of NMR. It allows for the direct acquisition of NMR spectra of individual components as they elute from the chromatography column, which is particularly useful for identifying unknown impurities or metabolites without the need for prior isolation.

Future Research Directions and Translational Prospects

Development of Next-Generation Selective Inhibitors

The picolinamide (B142947) scaffold is a recognized pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of picolinamide have been investigated as inhibitors of enzymes such as acetylcholinesterase and vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netnih.gov For instance, certain picolinamide derivatives have shown potent inhibitory activity against VEGFR-2, a key player in tumor angiogenesis. nih.govnih.gov

Future research on 4-Amino-3-hydroxy-n,n-dimethylpicolinamide could focus on its potential as a selective inhibitor. Structure-activity relationship (SAR) studies would be crucial to understand how the amino, hydroxyl, and dimethylamido groups on the picolinamide ring influence its binding affinity and selectivity for specific targets. By systematically modifying these functional groups, medicinal chemists could design and synthesize a library of analogs. These new compounds could then be screened against a panel of enzymes or receptors to identify lead compounds with high potency and selectivity. For example, molecular docking studies could be employed to predict the binding modes of these derivatives within the active sites of target proteins, guiding the design of more effective inhibitors. researchgate.netnih.gov

Exploration of Novel Therapeutic Indications Beyond Autoimmunity

While the initial therapeutic focus of a compound class might be in one area, such as autoimmunity, its derivatives could exhibit efficacy in other unrelated diseases. Pyridine (B92270) derivatives, including picolinamides, have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.net For example, some picolinamide derivatives have been evaluated for their anticancer activity, showing promising results against various cancer cell lines. nih.gov

Therefore, a significant future research direction for this compound would be to explore its therapeutic potential beyond autoimmunity. High-throughput screening of the compound against a diverse array of biological targets could uncover unexpected activities. Furthermore, given that some picolinamide derivatives act as VEGFR-2 inhibitors, investigating the anti-angiogenic and anticancer properties of this compound and its analogs would be a logical step. nih.govnih.gov This could open up new avenues for the development of this compound class in oncology.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. mdpi.comnih.gov These technologies can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of small molecules, thereby accelerating the development timeline. intuitionlabs.aimdpi.com

For a compound like this compound, AI and ML could be instrumental in several ways. Predictive models could be developed to screen virtual libraries of its derivatives against various targets, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com AI algorithms can also be used to design novel molecules with desired properties by learning from existing chemical and biological data. mdpi.com Furthermore, AI can aid in repurposing existing drugs by identifying new potential therapeutic uses. mdpi.com By applying these computational tools, the discovery and development of next-generation inhibitors based on the this compound scaffold could be significantly expedited.

Addressing Challenges in Synthetic Route Development for Commercialization

The successful translation of a drug candidate from the laboratory to the market heavily relies on the development of a robust, scalable, and cost-effective synthetic route. While the synthesis of picolinamide derivatives is generally well-established, challenges can arise when scaling up production for commercial purposes. nih.gov

Collaborative Research Initiatives in Academic and Industrial Settings

The journey of a drug from discovery to clinical application is a complex and resource-intensive process that often benefits from the complementary expertise of academic and industrial partners. nih.govresearchgate.net Academic institutions typically excel in basic research and target identification, while pharmaceutical companies have the resources and experience for preclinical and clinical development, as well as commercialization. researchgate.netnih.gov

Fostering collaborative research initiatives between academic labs and pharmaceutical companies will be crucial for advancing the development of this compound. biochemistry.org Such partnerships can facilitate the sharing of knowledge, resources, and technologies, leading to more efficient and successful drug development programs. researchgate.net Special issues in scientific journals often highlight the importance of these collaborations in driving innovation in drug discovery. acs.org By working together, researchers in both sectors can leverage their strengths to overcome the challenges associated with bringing a new therapeutic agent to patients.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-3-hydroxy-N,N-dimethylpicolinamide, and how can reaction conditions be systematically evaluated?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution or catalytic coupling. For example, analogous picolinamide derivatives are synthesized via palladium-catalyzed decarboxylative cross-coupling (e.g., with aryl halides) under reflux conditions in chlorobenzene . To optimize yield:

- Use design of experiments (DoE) to vary temperature, catalyst loading, and solvent polarity.

- Monitor reaction progress via TLC or HPLC, and characterize intermediates using H NMR and IR spectroscopy.

- Compare efficiency of alternative routes (e.g., direct amidation vs. stepwise functionalization) using metrics like atom economy and purity by mass spectrometry .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

Methodological Answer:

- NMR : The H NMR spectrum will show distinct peaks for the dimethylamino group (~2.8–3.2 ppm) and hydroxyl proton (broad peak at ~5–6 ppm). C NMR can confirm the absence of carbonyl groups in the pyridine ring .

- IR : Look for absorption bands at ~3350 cm (N-H stretch) and ~1650 cm (amide C=O). Hydroxyl groups exhibit broad O-H stretches (~3200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular formula (CHNO) with a molecular ion peak at m/z 181.0851 .

Intermediate Research Questions

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, purity) to isolate variables. For instance, conflicting solubility in DMSO vs. water may arise from impurities or hydration effects .

- Advanced Characterization : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) to detect aggregation in solution.

- Computational Modeling : Predict solubility parameters via COSMO-RS simulations, correlating with experimental data .

Q. How can researchers design experiments to study the compound’s hydrogen-bonding interactions in catalytic or biological systems?

Methodological Answer:

- Crystallography : Grow single crystals (e.g., via slow evaporation in ethanol/water mixtures) and analyze X-ray diffraction data to map hydrogen-bonding networks .

- Titration Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity with model substrates (e.g., nucleotides or metal ions).

- Spectroscopic Probes : Employ fluorescence quenching or UV-Vis spectroscopy to monitor interactions in real time, noting shifts in λ upon binding .

Advanced Research Questions

Q. What mechanistic insights can density functional theory (DFT) provide about the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Computational Workflow :

- Optimize geometry using B3LYP/6-31G(d) in Gaussian 09 .

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., decarboxylation) via transition-state analysis, comparing activation energies for different catalytic systems (e.g., Pd vs. Cu) .

- Validation : Correlate DFT-predicted barriers with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers address discrepancies in reported catalytic performance of metal complexes derived from this compound?

Methodological Answer:

- Systematic Benchmarking :

- Surface Analysis : Apply X-ray photoelectron spectroscopy (XPS) or EXAFS to verify metal coordination geometry and oxidation states, which may explain activity variations .

- In Situ Monitoring : Utilize operando IR or Raman spectroscopy to detect transient intermediates during catalysis .

Q. Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays involving this compound?

Methodological Answer:

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R).

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points.

- Multivariate Analysis : Use principal component analysis (PCA) to disentangle confounding variables (e.g., cell line variability, solvent effects) .

Q. How should researchers structure a PICO(T)-based study to investigate the compound’s potential as an enzyme inhibitor?

Methodological Answer:

- PICO(T) Framework :

- Population : Target enzyme (e.g., kinase or protease).

- Intervention : this compound at varying concentrations.

- Comparison : Known inhibitors (e.g., staurosporine for kinases).

- Outcome : IC, binding kinetics (via SPR or MST).

- Time : Incubation duration for equilibrium binding.

- Validation : Use enzyme activity assays (e.g., colorimetric NADH depletion) and molecular docking (AutoDock Vina) to correlate inhibition with predicted binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.